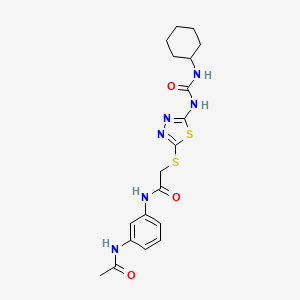
N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N6O3S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
It’s worth noting that compounds with a 1,3,4-thiadiazole core have been studied for their potential cytotoxic properties . This suggests that “N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” or “2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide” might also have potential applications in cancer treatment, but this is purely speculative without specific studies on this compound.
Biological Activity
N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H24N6O3S2, with a molecular weight of 448.56 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the cyclohexylureido moiety enhances its hydrophobic characteristics, potentially improving its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6O3S2 |
| Molecular Weight | 448.56 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | N-(3-acetamidophenyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Anticancer Properties
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit promising anticancer activities. A study synthesized various derivatives and evaluated their cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives had significant inhibitory effects on these cell lines.
Case Study: Cytotoxicity Evaluation
In a comparative study, compound 4y (similar to this compound) displayed an IC50 value of 0.084±0.020 mmol L against MCF-7 cells and 0.034±0.008 mmol L against A549 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .
Antimicrobial Activity
Compounds with the thiadiazole structure have also been investigated for their antimicrobial properties. A review highlighted that these compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi .
The anticancer activity of the compound may be attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit the Abl protein kinase with an IC50 value of 7.4μM, suggesting potential pathways for therapeutic intervention in cancers characterized by this mutation .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with carbon disulfide under basic conditions to yield 1,3,4-thiadiazole-2-thiol.
- Cyclohexylcarbamoyl Group Introduction : Reacting thiadiazole-2-thiol with cyclohexyl isocyanate.
- Acetamide Moiety Formation : Final reaction with chloroacetamide to produce the desired compound.
Table 2: Synthesis Overview
| Step | Reagents/Conditions |
|---|---|
| Thiadiazole Ring Formation | Thiosemicarbazide + Carbon Disulfide (basic medium) |
| Cyclohexylcarbamoyl Introduction | Thiadiazole-2-thiol + Cyclohexyl Isocyanate |
| Acetamide Formation | Thiadiazole derivative + Chloroacetamide |
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S2/c1-12(26)20-14-8-5-9-15(10-14)21-16(27)11-29-19-25-24-18(30-19)23-17(28)22-13-6-3-2-4-7-13/h5,8-10,13H,2-4,6-7,11H2,1H3,(H,20,26)(H,21,27)(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSNAVSRMQVXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














